molecular formula C20H22O9 B1678973 Poliothyrsoside CAS No. 18463-25-7

Poliothyrsoside

Cat. No. B1678973
CAS RN: 18463-25-7
M. Wt: 406.4 g/mol
InChI Key: FLROYCKIIJCTDY-BFMVXSJESA-N
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Description

Poliothyrsoside is a natural product derived from the rhizomes of the plant Polygonum multiflorum, commonly known as Fo-Ti or He-Shou-Wu. It is a polyphenol compound with a variety of pharmacological activities, including antioxidant, anti-inflammatory, anti-aging, and anti-cancer effects. It has been used for centuries in traditional Chinese medicine for a wide range of conditions, including fatigue, diabetes, and high cholesterol. In recent years, there has been an increased interest in the potential therapeutic applications of poliothyrsoside, as it has been shown to have many beneficial effects on health and disease.

Scientific Research Applications

Antioxidant Properties

Poliothyrsoside is a phenolic glycoside compound commonly found in plants such as Flacourtia indica, Loxocalyx urticifolius, Hydnocarpus annamensis, Xylosma flexuosa, Poliothyrsis sinensis, and Scolopia spinosa . It exhibits antioxidant properties, which can help neutralize harmful free radicals in the body .

Antidiabetic Effects

Poliothyrsoside is known for its insulin-sensitizing effects in cell culture . It exhibits anti-diabetic properties by inhibiting acetyl-CoA carboxylase, ultimately enhancing insulin sensitivity and lowering blood glucose levels in diabetic mice .

Anti-Alzheimer’s Disease

This compound demonstrates effectiveness against Alzheimer’s disease . It may help slow the progression of this neurodegenerative disorder, although more research is needed to fully understand its potential benefits and mechanisms of action .

Antiplasmodial Properties

Poliothyrsoside has been found to have antiplasmodial properties . This suggests that it could potentially be used in the treatment of malaria, a disease caused by Plasmodium parasites .

Antiviral Activity

In vitro studies have revealed Poliothyrsoside’s capacity to inhibit virus production and exhibit antiviral activity against HIV-1 . This suggests that it could potentially be used in the treatment of HIV/AIDS .

Antidepressant-like Actions

Poliothyrsoside demonstrates antidepressant-like actions . This suggests that it could potentially be used in the treatment of depression .

Pyruvic Transaminase Inhibitor

Poliothyrsoside is a pyruvic transaminase inhibitor . This means it can inhibit the enzyme that catalyzes the transfer of an amino group from alanine to α-ketoglutarate to form pyruvate and glutamate .

Metabolomics Research

Poliothyrsoside is a natural product derived from plant sources that finds application in compound screening libraries, metabolomics, phytochemical, and biochemical research . It can be used to study metabolic pathways and understand the role of metabolites in various biological processes .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROYCKIIJCTDY-BFMVXSJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939852
Record name 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nigracin

CAS RN

18463-25-7
Record name Poliothrysoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018463257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Poliothrysoside and where is it found?

A1: Poliothrysoside (also known as poliothyrsoside) is a naturally occurring phenolic glycoside. It is primarily found in plants belonging to the Flacourtiaceae family [, ]. For example, it has been isolated from the leaves of Poliothrysis sinensis [], the leaves and stems of Homalium brachybotrys [], and the bark and twigs of Itoa orientalis [].

Q2: What is the chemical structure of Poliothrysoside?

A2: Poliothrysoside is a benzoylated derivative of salirepin. Its structure consists of a 2-(hydroxymethyl)benzene-1,4-diol (gentisyl alcohol) core with a β-D-glucopyranosyl unit attached to the phenolic hydroxyl group at position 2 and a benzoyl group esterified to the primary alcohol group.

    Q3: Are there any known derivatives of Poliothrysoside?

    A4: Yes, several derivatives of Poliothrysoside have been identified, primarily differing in the acyl group attached to the gentisyl alcohol moiety. For instance, Poliothrysin, found alongside Poliothrysoside in Poliothrysis sinensis, features a 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid instead of the benzoyl group []. Additionally, Itosides B-D, isolated from Itoa orientalis, also exhibit this structural variation [].

    Q4: How is Poliothrysoside typically isolated and characterized?

    A5: Poliothrysoside is commonly extracted from plant material using solvents like ethyl acetate. It is then isolated and purified using various chromatographic techniques, such as column chromatography and preparative HPLC. The compound's structure is elucidated using spectroscopic methods like NMR (1H and 13C), UV, IR, and mass spectrometry [, , , ].

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